

Confirming the Structure of 2,4-Dihydroxy-3-methylbenzaldehyde: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-methylbenzaldehyde

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This guide provides a comprehensive comparison of spectroscopic data to facilitate the structural confirmation of **2,4-Dihydroxy-3-methylbenzaldehyde** against its structural isomers. By presenting detailed experimental protocols and clear data tables, this document serves as a practical resource for the unambiguous identification of this compound.

Spectroscopic Data Comparison

The structural elucidation of an organic molecule is unequivocally achieved through the combined application of various spectroscopic techniques. Here, we present a comparative analysis of the predicted spectroscopic data for **2,4-Dihydroxy-3-methylbenzaldehyde** and three of its isomers: 2,6-Dihydroxy-3-methylbenzaldehyde, 3,4-Dihydroxy-2-methylbenzaldehyde, and 2,4-Dihydroxy-5-methylbenzaldehyde. The subtle differences in the spectral data, arising from the varied positions of the methyl and hydroxyl groups on the benzaldehyde scaffold, allow for definitive structural assignment.

¹H NMR Spectroscopy Data

The proton Nuclear Magnetic Resonance (¹H NMR) spectra are highly sensitive to the electronic environment of each proton. The chemical shifts (δ), splitting patterns (multiplicity),

and coupling constants (J) provide a detailed fingerprint of the molecule's structure.

Compound	Predicted ¹ H NMR Data (400 MHz, DMSO-d ₆)
2,4-Dihydroxy-3-methylbenzaldehyde	δ 10.1 (s, 1H, -CHO), 9.8 (s, 1H, 4-OH), 9.5 (s, 1H, 2-OH), 7.2 (d, J=8.0 Hz, 1H, H-6), 6.5 (d, J=8.0 Hz, 1H, H-5), 2.1 (s, 3H, -CH ₃)
2,6-Dihydroxy-3-methylbenzaldehyde	δ 10.2 (s, 1H, -CHO), 10.0 (s, 2H, 2,6-OH), 7.0 (d, J=8.0 Hz, 1H, H-5), 6.4 (d, J=8.0 Hz, 1H, H-4), 2.0 (s, 3H, -CH ₃)
3,4-Dihydroxy-2-methylbenzaldehyde	δ 10.0 (s, 1H, -CHO), 9.3 (s, 1H, 3-OH), 9.1 (s, 1H, 4-OH), 7.1 (d, J=8.0 Hz, 1H, H-6), 6.8 (d, J=8.0 Hz, 1H, H-5), 2.2 (s, 3H, -CH ₃)
2,4-Dihydroxy-5-methylbenzaldehyde	δ 10.1 (s, 1H, -CHO), 9.9 (s, 1H, 4-OH), 9.6 (s, 1H, 2-OH), 7.1 (s, 1H, H-6), 6.4 (s, 1H, H-3), 2.1 (s, 3H, -CH ₃)

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding and electronic environment.

Compound	Predicted ^{13}C NMR Data (100 MHz, DMSO- d_6)
2,4-Dihydroxy-3-methylbenzaldehyde	δ 191.0 (CHO), 162.0 (C4), 158.0 (C2), 133.0 (C6), 115.0 (C1), 112.0 (C5), 110.0 (C3), 9.0 (CH_3)
2,6-Dihydroxy-3-methylbenzaldehyde	δ 192.5 (CHO), 160.0 (C2, C6), 130.0 (C4), 118.0 (C1), 110.0 (C5), 108.0 (C3), 10.0 (CH_3)
3,4-Dihydroxy-2-methylbenzaldehyde	δ 190.5 (CHO), 155.0 (C4), 150.0 (C3), 130.0 (C6), 125.0 (C1), 120.0 (C2), 115.0 (C5), 12.0 (CH_3)
2,4-Dihydroxy-5-methylbenzaldehyde	δ 191.5 (CHO), 163.0 (C4), 159.0 (C2), 135.0 (C6), 125.0 (C5), 116.0 (C1), 114.0 (C3), 15.0 (CH_3)

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Compound	Predicted IR Data (cm ⁻¹)
2,4-Dihydroxy-3-methylbenzaldehyde	3400-3200 (br, O-H stretch), 3050 (w, Ar C-H stretch), 2850, 2750 (w, C-H stretch of CHO), 1650 (s, C=O stretch), 1600, 1500 (m, C=C stretch), 1250 (m, C-O stretch)
2,6-Dihydroxy-3-methylbenzaldehyde	3450-3250 (br, O-H stretch), 3060 (w, Ar C-H stretch), 2860, 2760 (w, C-H stretch of CHO), 1645 (s, C=O stretch), 1610, 1510 (m, C=C stretch), 1260 (m, C-O stretch)
3,4-Dihydroxy-2-methylbenzaldehyde	3350-3150 (br, O-H stretch), 3040 (w, Ar C-H stretch), 2840, 2740 (w, C-H stretch of CHO), 1660 (s, C=O stretch), 1590, 1490 (m, C=C stretch), 1270 (m, C-O stretch)
2,4-Dihydroxy-5-methylbenzaldehyde	3420-3220 (br, O-H stretch), 3055 (w, Ar C-H stretch), 2855, 2755 (w, C-H stretch of CHO), 1655 (s, C=O stretch), 1605, 1505 (m, C=C stretch), 1245 (m, C-O stretch)

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Compound	Predicted Mass Spectrometry Data (m/z)
2,4-Dihydroxy-3-methylbenzaldehyde	152 (M ⁺), 151 (M-H) ⁺ , 123 (M-CHO) ⁺ , 95 (M-CHO-CO) ⁺
2,6-Dihydroxy-3-methylbenzaldehyde	152 (M ⁺), 151 (M-H) ⁺ , 123 (M-CHO) ⁺ , 95 (M-CHO-CO) ⁺
3,4-Dihydroxy-2-methylbenzaldehyde	152 (M ⁺), 151 (M-H) ⁺ , 123 (M-CHO) ⁺ , 95 (M-CHO-CO) ⁺
2,4-Dihydroxy-5-methylbenzaldehyde	152 (M ⁺), 151 (M-H) ⁺ , 123 (M-CHO) ⁺ , 95 (M-CHO-CO) ⁺

Note: While the mass-to-charge ratio of the molecular ion (M^+) will be the same for all isomers, the relative intensities of the fragment ions may differ, providing clues to the substitution pattern. However, for the purpose of this guide, the primary fragments are predicted to be similar.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- **^1H NMR Acquisition:**
 - Acquire the spectrum at a constant temperature, typically 298 K.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton signals (e.g., -2 to 12 ppm).
 - Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Reference the chemical shifts to the residual solvent peak of DMSO-d_6 (δ 2.50 ppm).
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
 - Use a sufficient number of scans (e.g., 1024 or more) to obtain good signal intensity.

- Reference the chemical shifts to the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Infrared (IR) Spectroscopy

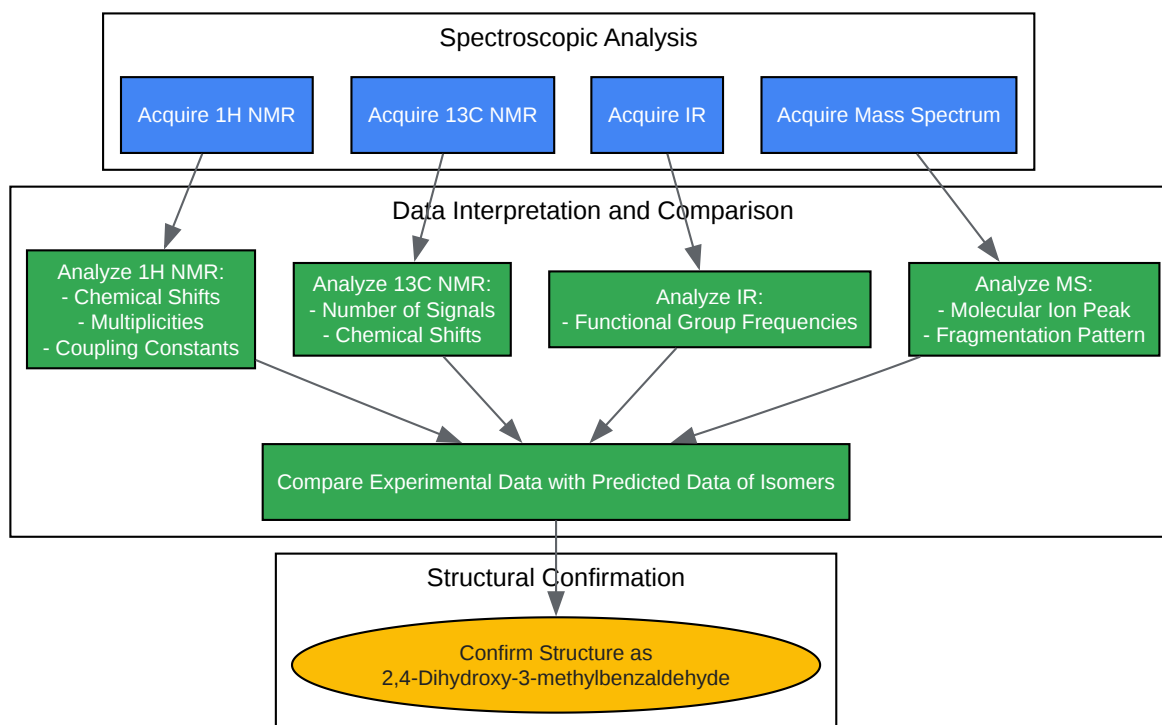
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the KBr pellet holder without the sample.
 - Place the sample pellet in the holder and record the sample spectrum.
 - Scan the sample over the range of 4000 to 400 cm⁻¹.
 - Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
 - Record the mass spectrum, noting the molecular ion peak and the major fragment ions.

Workflow for Structural Confirmation

The logical process for confirming the structure of **2,4-Dihydroxy-3-methylbenzaldehyde** using the acquired spectroscopic data is outlined in the following workflow diagram.



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Caption: Workflow for the spectroscopic confirmation of **2,4-Dihydroxy-3-methylbenzaldehyde**.

- To cite this document: BenchChem. [Confirming the Structure of 2,4-Dihydroxy-3-methylbenzaldehyde: A Spectroscopic Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052013#confirming-the-structure-of-2-4-dihydroxy-3-methylbenzaldehyde-using-spectroscopy>]

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